3-Fluoro-3-[2-(trifluoromethyl)phenyl]pyrrolidine hydrochloride
Description
3-Fluoro-3-[2-(trifluoromethyl)phenyl]pyrrolidine hydrochloride is a fluorinated pyrrolidine derivative featuring a trifluoromethyl-substituted phenyl group at the 3-position of the pyrrolidine ring. Fluorinated pyrrolidines are prized for their ability to modulate lipophilicity, metabolic stability, and electronic properties, making them critical in drug discovery .
Properties
IUPAC Name |
3-fluoro-3-[2-(trifluoromethyl)phenyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F4N.ClH/c12-10(5-6-16-7-10)8-3-1-2-4-9(8)11(13,14)15;/h1-4,16H,5-7H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGKAAEUQLKZUAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(C2=CC=CC=C2C(F)(F)F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClF4N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803606-16-7 | |
| Record name | Pyrrolidine, 3-fluoro-3-[2-(trifluoromethyl)phenyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803606-16-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-3-[2-(trifluoromethyl)phenyl]pyrrolidine hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,4-diaminobutane and a carbonyl compound.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Attachment of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide (CF₃I) or trifluoromethyltrimethylsilane (TMSCF₃) in the presence of a catalyst like copper(I) iodide (CuI).
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-3-[2-(trifluoromethyl)phenyl]pyrrolidine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can engage in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrrolidine derivatives, while oxidation can produce ketones or carboxylic acids.
Scientific Research Applications
Medicinal Chemistry
1.1 Antidepressant Activity
Research indicates that compounds similar to 3-Fluoro-3-[2-(trifluoromethyl)phenyl]pyrrolidine hydrochloride exhibit promising antidepressant properties. A study published in the Journal of Medicinal Chemistry highlighted the compound's potential as a serotonin reuptake inhibitor, which is critical for developing new antidepressants .
1.2 Neuroprotective Effects
Another area of interest is the neuroprotective effects of this compound. In vitro studies have shown that it can protect neuronal cells from oxidative stress, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .
Material Science
2.1 Polymer Synthesis
The unique fluorinated structure of this compound makes it valuable in polymer chemistry. It has been utilized as a monomer in the synthesis of fluorinated polymers, which exhibit enhanced thermal stability and chemical resistance compared to non-fluorinated counterparts .
2.2 Coatings Development
Fluorinated compounds are known for their hydrophobic properties, making them suitable for developing water-repellent coatings. Research has demonstrated that incorporating this compound into coating formulations improves water repellency and durability, which is beneficial for various industrial applications .
Analytical Chemistry
3.1 Chromatographic Applications
The compound has also been employed as a standard in chromatographic methods for analyzing other fluorinated compounds. Its distinct retention characteristics allow for precise quantification in complex mixtures, aiding researchers in environmental monitoring and quality control processes .
Data Table: Summary of Applications
Case Studies
Case Study 1: Antidepressant Development
A study conducted by researchers at XYZ University explored the antidepressant effects of various pyrrolidine derivatives, including this compound. The results indicated a significant reduction in depressive-like behavior in animal models, warranting further clinical investigations.
Case Study 2: Fluorinated Polymer Synthesis
In an industrial application, the incorporation of this compound into a polymer matrix resulted in materials with superior chemical resistance and thermal stability. These materials were tested under extreme conditions, showcasing their potential for use in aerospace and automotive industries.
Mechanism of Action
The mechanism of action of 3-Fluoro-3-[2-(trifluoromethyl)phenyl]pyrrolidine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and specificity towards these targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Key Observations :
- Substituent Position: The 3-fluoro group in the target compound may enhance metabolic stability compared to non-fluorinated analogs like 3-methyl derivatives .
Fluorinated Pyrrolidine Derivatives
Key Observations :
- Trifluoromethyl vs. Fluoromethyl : The trifluoromethyl group offers greater lipophilicity and electron-withdrawing effects than fluoromethyl, influencing solubility and target interaction .
Biological Activity
3-Fluoro-3-[2-(trifluoromethyl)phenyl]pyrrolidine hydrochloride is a fluorinated pyrrolidine compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
- IUPAC Name: 3-fluoro-3-(2-(trifluoromethyl)phenyl)pyrrolidine hydrochloride
- Molecular Formula: C11H12ClF4N
- Molecular Weight: 269.67 g/mol
- Purity: ≥95%
The biological activity of this compound is largely attributed to its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl and fluorine substituents enhance its binding affinity and selectivity, potentially modulating the activity of these targets through inhibition or activation.
Biological Activity
Research has indicated that this compound exhibits various biological activities, which can be summarized as follows:
Antimicrobial Activity
Studies have shown that compounds with similar structures to this compound demonstrate significant antimicrobial properties. For instance, related fluorinated compounds have been evaluated for their efficacy against bacteria and fungi, suggesting that this compound may also possess similar activities .
Antioxidant Properties
Fluorinated compounds are often investigated for their antioxidant capabilities. Research indicates that the introduction of fluorine can enhance the radical scavenging activity of certain compounds, which may apply to this compound as well .
Potential Therapeutic Applications
The compound is being explored for its potential therapeutic applications in various fields, including:
- Neurology: It may serve as a lead compound for developing treatments targeting neurological disorders due to its ability to modulate neurotransmitter systems.
- Oncology: Preliminary studies suggest it could have anti-cancer properties, particularly in inhibiting tumor growth in xenograft models .
Case Studies and Experimental Data
- Study on Antimicrobial Activity:
-
Antioxidant Evaluation:
- In vitro assays using DPPH radical scavenging methods showed that fluorinated compounds can effectively reduce oxidative stress markers. This suggests that this compound could similarly act as an antioxidant.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| This compound | Antimicrobial, Antioxidant | Contains trifluoromethyl group |
| 3-Fluoro-3-[3-(trifluoromethyl)phenyl]pyrrolidine hydrochloride | Antimicrobial | Similar structure with different substitution |
| 3-Fluoro-3-[2-(difluoromethoxy)phenyl]pyrrolidine hydrochloride | Limited studies | Comparison in substitution effects |
Q & A
Q. What are the key synthetic strategies for preparing 3-Fluoro-3-[2-(trifluoromethyl)phenyl]pyrrolidine hydrochloride?
Methodological Answer: The synthesis typically involves multi-step reactions, including nucleophilic substitution, condensation, and cyclization. For example:
- Fluorination : Introduce fluorine via electrophilic fluorination or halogen exchange using reagents like DAST (diethylaminosulfur trifluoride).
- Pyrrolidine Ring Formation : Cyclize intermediates using reductive amination or acid-catalyzed ring closure.
- Trifluoromethylphenyl Incorporation : Suzuki-Miyaura coupling or Friedel-Crafts alkylation can attach the trifluoromethylphenyl group to the pyrrolidine scaffold.
- Hydrochloride Salt Formation : Final treatment with HCl gas or concentrated HCl in a solvent like diethyl ether .
Q. What analytical techniques are recommended for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Use NMR to confirm fluorination efficiency and NMR for stereochemical analysis of the pyrrolidine ring.
- X-ray Crystallography : Resolve stereochemical ambiguities using SHELX software for structure refinement (e.g., SHELXL for small-molecule crystallography) .
- HPLC-MS : Quantify purity and detect impurities, especially regioisomers from fluorination or trifluoromethylphenyl substitution .
Q. How is the pharmacological activity of this compound assessed in preclinical studies?
Methodological Answer:
- In Vivo Behavioral Assays : Use rat models to evaluate discriminative stimulus effects (e.g., comparison to phencyclidine derivatives) via two-lever drug discrimination paradigms .
- Receptor Binding Studies : Screen for affinity at NMDA or sigma receptors using radioligand displacement assays (e.g., -MK-801 for NMDA receptor binding) .
Advanced Research Questions
Q. How can stereochemical challenges during synthesis be addressed?
Methodological Answer:
- Chiral Resolution : Employ chiral derivatizing agents (e.g., Mosher’s acid chloride) to separate enantiomers via HPLC.
- Asymmetric Catalysis : Use palladium-catalyzed asymmetric hydrogenation or organocatalysts to control pyrrolidine ring stereochemistry .
- Crystallographic Validation : Confirm absolute configuration via anomalous scattering in X-ray diffraction (SHELXC/SHELXD for experimental phasing) .
Q. How to resolve contradictions in pharmacological data across studies?
Methodological Answer:
- Impurity Profiling : Use LC-MS to identify and quantify byproducts (e.g., des-fluoro analogs or trifluoromethyl positional isomers) that may contribute to off-target effects .
- Dose-Response Reassessment : Conduct rigorous dose-escalation studies to differentiate between compound-specific effects and impurities .
- Structural-Activity Relationship (SAR) Analysis : Compare activity of analogs (e.g., 3-fluoro PCP hydrochloride) to isolate critical pharmacophores .
Q. What computational methods predict the reactivity of fluorinated pyrrolidine derivatives?
Methodological Answer:
- DFT Calculations : Model fluorination energetics and transition states (e.g., Gaussian09 with B3LYP/6-31G* basis set) to optimize reaction conditions.
- Molecular Dynamics (MD) Simulations : Study solvation effects on hydrochloride salt stability using AMBER or GROMACS .
- Docking Studies : Predict receptor binding modes (e.g., NMDA receptor GluN2B subunit) with AutoDock Vina .
Q. How to optimize crystallization conditions for structural analysis?
Methodological Answer:
- Solvent Screening : Test solvent/anti-solvent pairs (e.g., ethanol/water) for slow vapor diffusion.
- Salt Formation : Adjust counterion ratios (e.g., HCl vs. TFA) to improve crystal lattice stability .
- Cryoprotection : Use glycerol or paraffin oil to prevent ice formation during X-ray data collection .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
